JNJ-10258859: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor
JNJ-10258859: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The information presented is synthesized from publicly available scientific literature and is intended for a technical audience engaged in drug discovery and development.
Core Mechanism of Action: Selective PDE5 Inhibition
JNJ-10258859 is the (R)-(-)-enantiomer of the compound 3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Its primary mechanism of action is the potent and selective inhibition of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2]
PDE5 is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway. In this pathway, the release of nitric oxide, often triggered by nerve stimulation, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, JNJ-10258859 prevents the degradation of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation response. This mechanism is particularly relevant in the corpus cavernosum, where it facilitates penile erection.[1][2]
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of JNJ-10258859 against various human phosphodiesterase isoforms have been characterized. The compound demonstrates exceptional potency for PDE5 with a high degree of selectivity over other PDE subtypes.[1]
| Target | Ki (nM) | Selectivity vs. PDE5 (fold) |
| PDE5 | 0.23 | 1 |
| PDE1 | >100,000 | >434,783 |
| PDE2 | 25,330 | 110,130 |
| PDE3 | 9,670 | 42,043 |
| PDE4 | 5,010 | 21,783 |
| PDE6 | 6.21 | 27 |
Table 1: Inhibitory constants (Ki) and selectivity of JNJ-10258859 against various human phosphodiesterase isoforms. Data compiled from publicly available research.[1]
Cellular and In Vivo Efficacy
In a cell-based assay using RFL-6 cells, JNJ-10258859 was shown to be more potent than sildenafil in potentiating the nitric oxide (NO)-induced accumulation of intracellular cGMP.[1][2] This indicates that JNJ-10258859 effectively penetrates cell membranes to exert its inhibitory action on intracellular PDE5.
The in vivo efficacy of JNJ-10258859 was evaluated in an anesthetized dog model of erectile dysfunction. Intravenous administration of the compound demonstrated a dose-dependent enhancement of both the amplitude and duration of the increase in intracavernosal pressure induced by electrical stimulation of the pelvic nerve. The efficacy of JNJ-10258859 in this model was comparable to that of sildenafil. Notably, no significant effects on mean aortic pressure or heart rate were observed during these experiments, suggesting a favorable cardiovascular safety profile at efficacious doses.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by JNJ-10258859 and a typical experimental workflow for evaluating its in vivo efficacy.
Experimental Protocols
Disclaimer: The full text of the primary research article characterizing JNJ-10258859 was not publicly available. The following experimental protocols are based on established and standardized methodologies for similar assays and may not reflect the exact procedures used in the original studies.
Phosphodiesterase Inhibition Assay
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Enzyme Source: Partially purified human phosphodiesterase isoforms (PDE1-6) are used.
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Substrate: Radiolabeled cGMP (for PDE5, PDE6, PDE1, and PDE2) or cAMP (for PDE3 and PDE4) is used as the substrate.
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Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 and other necessary cofactors is prepared.
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Incubation: The assay is performed in a multi-well plate format. Each well contains the assay buffer, a specific concentration of JNJ-10258859 (or vehicle control), the respective PDE enzyme, and the radiolabeled substrate. The reaction is initiated by the addition of the substrate.
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Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated by the addition of a stop solution (e.g., boiling water or a specific inhibitor).
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Separation: The product of the enzymatic reaction (radiolabeled GMP or AMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
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Quantification: The amount of product formed is quantified by scintillation counting.
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Data Analysis: The inhibitory constant (Ki) is determined by fitting the concentration-response data to the appropriate enzyme inhibition model using non-linear regression analysis.
Cell-Based cGMP Accumulation Assay
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Cell Line: RFL-6 cells, a rat fetal lung fibroblast cell line known to express soluble guanylate cyclase, are used.
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Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
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Pre-incubation: The cells are pre-incubated with various concentrations of JNJ-10258859 or a vehicle control for a specified period.
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Stimulation: An NO donor (e.g., sodium nitroprusside) is added to the cells to stimulate cGMP production.
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Lysis and Quantification: After stimulation, the cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.
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Data Analysis: The potentiation of NO-induced cGMP accumulation by JNJ-10258859 is calculated and compared to a reference compound like sildenafil.
Anesthetized Dog Model for Erectile Function
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Animal Preparation: Male beagle dogs are anesthetized, and catheters are placed for drug administration and monitoring of systemic blood pressure. The penis is exposed, and a needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
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Nerve Stimulation: The pelvic nerve is isolated and stimulated electrically with defined parameters (e.g., frequency, voltage, and duration) to induce penile erection.
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Drug Administration: JNJ-10258859 or sildenafil is administered intravenously at various doses.
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Data Acquisition: ICP and mean aortic pressure (MAP) are continuously recorded before, during, and after nerve stimulation and drug administration.
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Data Analysis: The key parameters analyzed are the peak ICP achieved and the duration of the erectile response. The effect of JNJ-10258859 on these parameters is compared to the vehicle control and sildenafil. The ratio of peak ICP to MAP is often calculated to normalize for changes in systemic blood pressure.
